molecular formula C20H23ClN2O4S B2832222 1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide CAS No. 922098-26-8

1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide

Cat. No.: B2832222
CAS No.: 922098-26-8
M. Wt: 422.92
InChI Key: RXDBXOQTMAOVDB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide is a benzoxazepine-derived sulfonamide compound characterized by a 4-chlorophenyl group and a methanesulfonamide moiety attached to a bicyclic benzoxazepinone core.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-4-23-17-10-9-16(11-18(17)27-13-20(2,3)19(23)24)22-28(25,26)12-14-5-7-15(21)8-6-14/h5-11,22H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDBXOQTMAOVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide involves multiple steps, starting with the preparation of the core oxazepine ring. The process typically includes:

    Formation of the oxazepine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxazepine ring.

    Attachment of the methanesulfonamide group: This final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The closest structural analogue identified is N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide (reported in RCSB PDB ligand data, 2016) . Key structural differences and their implications are summarized below:

Feature Target Compound Analogous Compound
Core Structure Benzoxazepinone (C12H14NO2) with 5-ethyl, 3,3-dimethyl, and 4-oxo substituents Benzoxazepinone (C12H14NO2) with identical core substituents
Sulfonamide Group Methanesulfonamide (CH3SO2NH-) attached to C8 3,4-Dimethylbenzenesulfonamide with N-trifluoroethyl substitution (C6H3(CH3)2SO2N-CF3CH2-)
Aromatic Substituent 4-Chlorophenyl (C6H4Cl) at position 1 None; sulfonamide directly linked to trifluoroethyl group
Molecular Formula Estimated: C19H20ClN2O3S (hypothetical based on nomenclature) C23H27F3N2O4S
Molecular Weight ~408.9 g/mol (calculated) 484.532 g/mol

Functional Implications

  • In contrast, the target compound’s 4-chlorophenyl group may offer moderate lipophilicity with selective aromatic interactions .
  • Electron-Withdrawing Effects : The trifluoroethyl group in the analogous compound introduces strong electron-withdrawing properties, which could stabilize receptor binding via dipole interactions. The 4-chlorophenyl group in the target compound may exert similar effects but with reduced steric bulk.

Hypothetical Pharmacological Profiles

While direct activity data for the target compound are unavailable, the analogous compound’s structural features suggest possible applications in kinase or protease inhibition, common therapeutic areas for benzoxazepine derivatives. The trifluoroethyl group in the analogue may enhance binding affinity to hydrophobic pockets in enzymes, whereas the 4-chlorophenyl group in the target compound could favor interactions with chlorophilic binding sites (e.g., halogen bonds in ATP-binding domains) .

Q & A

Q. What are the key synthetic routes for this compound, and how can its purity be validated?

The synthesis typically involves multi-step reactions:

  • Cyclization : Formation of the benzoxazepine core via precursors like 5-ethyl-3,3-dimethyl-4-oxo derivatives under controlled conditions (e.g., reflux in anhydrous solvents) .
  • Sulfonamide Coupling : Reaction with 4-chlorophenylmethanesulfonyl chloride, optimized for temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR (peaks for sulfonamide -SO2_2- and benzoxazepine rings) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What are the stability considerations for this compound under laboratory conditions?

Stability depends on functional group reactivity:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C based on related sulfonamides) .
  • Hydrolytic Stability : Test in buffered solutions (pH 1–13) with HPLC monitoring; the sulfonamide group may degrade under strongly acidic/basic conditions .
  • Light Sensitivity : Conduct accelerated photostability studies (ICH Q1B guidelines) to identify degradation products .

Advanced Research Questions

Q. How can reaction yields and selectivity be optimized for large-scale synthesis?

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, catalyst loading, temperature). For example, highlights flow chemistry for improved mixing and heat transfer in diazomethane synthesis, applicable here .
  • Continuous Flow Systems : Adopt microreactors to enhance reproducibility and reduce side reactions (e.g., epimerization) during cyclization .
  • Catalyst Screening : Test Pd/C or organocatalysts for coupling steps to minimize byproducts .

Q. How can computational methods elucidate this compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock4 ( ) to predict binding modes with enzymes (e.g., kinases) or receptors. Adjust receptor flexibility settings to model induced-fit interactions .
  • MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM force field) to assess stability of ligand-target complexes .
  • SAR Analysis : Compare with analogs (e.g., ) to identify critical substituents (e.g., 4-chlorophenyl for hydrophobic interactions) .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., IC50_{50} vs. EC50_{50}) .
  • Orthogonal Validation : Combine in vitro enzyme inhibition assays with cellular viability tests (e.g., MTT assay) to confirm mechanism-specific effects .
  • Impurity Profiling : Use LC-MS to rule out batch-specific contaminants (e.g., unreacted intermediates) influencing bioactivity .

Q. What advanced analytical techniques can resolve structural ambiguities in derivatives?

  • X-ray Crystallography : Determine absolute configuration of the benzoxazepine ring and sulfonamide orientation .
  • 2D NMR (COSY, NOESY) : Assign stereochemistry and confirm regioselectivity in substitution reactions .
  • In situ FTIR : Monitor real-time reaction progress (e.g., carbonyl stretching at ~1700 cm1^{-1} for oxo-group stability) .

Methodological Tables

Q. Table 1: Key Reaction Optimization Parameters

VariableOptimal RangeImpact on YieldReference
Temperature60–80°C+25% vs. RT
SolventDMF/THF (1:1)Reduces dimerization
Catalyst (Pd/C)5 mol%90% conversion

Q. Table 2: Stability Profile

ConditionDegradation ThresholdAnalytical MethodReference
pH < 2>6 hoursHPLC (Rt = 8.2 min)
UV light (320 nm)48 hoursTLC/MS

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